CP 100356

CYP3A4 selectivity drug-drug interactions ADME-Tox

Opt for CP 100356 when your transporter studies demand unambiguous data. Unlike Verapamil or Cyclosporine A, it delivers consistent dual MDR1/BCRP inhibition without confounding CYP3A4 suppression (IC50 >50 μM). Validated as a 'chemical knockout' tool for oral absorption and a reference blocker for LASV/LCMV entry assays (IC50 0.062 μM), this Pfizer-developed probe ensures reproducible results in MDCKII, Caco-2, and PCIS models. The ≥98% purity grade guarantees reliable dose-response curves and clean in vivo pharmacokinetic profiles.

Molecular Formula C31H36N4O6
Molecular Weight 560.6 g/mol
CAS No. 142716-85-6
Cat. No. B1195933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP 100356
CAS142716-85-6
SynonymsCP 100356
CP-100356
CP100356
Molecular FormulaC31H36N4O6
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC
InChIInChI=1S/C31H36N4O6/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34)
InChIKeyPPMZZFZYBXDSRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CP 100356 (CAS 142716-85-6) Product Overview: A Dual MDR1/BCRP Efflux Transporter Inhibitor for Pharmacokinetic and Resistance Studies


CP 100356 (CAS 142716-85-6) is a diaminoquinazoline derivative that functions as an orally active, low micromolar dual inhibitor of the ATP-binding cassette (ABC) transporters MDR1 (P-glycoprotein; P-gp) and BCRP (breast cancer resistance protein) [1]. Originally developed by Pfizer as a research probe, CP 100356 exhibits potent inhibition of MDR1-mediated calcein-AM transport (IC50 = 0.5 μM) and BCRP-mediated prazosin transport (IC50 = 1.5 μM) in transfected MDCKII cell monolayers, with minimal off-target activity against major cytochrome P450 enzymes (IC50 > 50 μM) or MRP2 (IC50 > 15 μM) [1]. The compound has been validated as a 'chemical knock-out equivalent' for assessing the impact of efflux transporters on oral drug absorption in vivo [1].

Why Generic Substitution of CP 100356 with Other P-gp Inhibitors Fails: Critical Differences in Selectivity, CYP Interaction, and Dual Transporter Targeting


Generic substitution of CP 100356 with alternative P-glycoprotein inhibitors is scientifically inadvisable due to three critical, quantifiable differentiators. First, unlike first-generation inhibitors such as verapamil and cyclosporine A, which exhibit substantial off-target activity against CYP3A4 and other cytochrome P450 enzymes at concentrations relevant for P-gp inhibition, CP 100356 demonstrates a clean selectivity profile with IC50 values >50 μM against all major human P450 isoforms [1]. Second, while many P-gp inhibitors (e.g., verapamil, ketoconazole, tariquidar) either lack BCRP inhibitory activity or exhibit complex substrate-inhibitor behavior at BCRP, CP 100356 provides consistent dual MDR1/BCRP inhibition at defined, well-characterized potencies (IC50 = 0.5 μM and 1.5 μM, respectively) [1]. Third, in vivo co-administration studies demonstrate that CP 100356 produces predictable, dose-dependent increases in substrate systemic exposure without the confounding metabolic inhibition that complicates interpretation when using non-selective inhibitors [1].

CP 100356 vs. Comparator P-gp Inhibitors: Quantitative Evidence for Scientific Selection in ADME and Drug-Drug Interaction Studies


CP 100356 Demonstrates >100-Fold Selectivity for P-gp/BCRP Over Major CYP450 Enzymes, in Contrast to Verapamil

In direct comparative enzyme inhibition studies, CP 100356 exhibits minimal off-target CYP450 inhibition (IC50 > 50 μM against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), whereas the first-generation P-gp inhibitor verapamil demonstrates potent CYP3A4 inhibition at P-gp-relevant concentrations (IC50 ratio for P-gp:CYP3A4 of approximately 1.5) [1] [2]. This selectivity profile enables CP 100356 to function as a 'chemical knock-out equivalent' for efflux transporter assessment without confounding metabolic inhibition [1].

CYP3A4 selectivity drug-drug interactions ADME-Tox

CP 100356 Preserves CYP3A4-Mediated Metabolite Formation in Human Intestinal Tissue, Unlike Verapamil or Ketoconazole

In a direct comparative study using precision-cut human intestinal slices, selective P-gp inhibitors CP100356 and PSC833 both increased intracellular quinidine (Qi) concentrations (2.6-3.8 fold in ileum) while preserving or enhancing 3-hydroxy-quinidine (3OH-Qi) metabolite formation. In contrast, dual P-gp/CYP3A4 inhibitors verapamil and ketoconazole decreased 3OH-Qi production despite increasing intracellular Qi, due to concomitant CYP3A4 inhibition [1]. This functional distinction validates CP 100356 as a selective probe for studying P-gp/CYP3A4 interplay.

intestinal metabolism P-gp/CYP3A4 interplay ex vivo models

CP 100356 Provides Dual MDR1/BCRP Inhibition, Contrasting with the P-gp-Selective Profile of Zosuquidar

While third-generation P-gp inhibitors such as zosuquidar (LY335979) exhibit high potency for P-gp (IC50 = 1.2 nM; Ki = 60 nM) but negligible BCRP inhibition [2], CP 100356 offers balanced dual inhibitory activity against both MDR1 (IC50 = 0.5 μM for calcein-AM transport) and BCRP (IC50 = 1.5 μM for prazosin transport) in transfected MDCKII cells [1]. This dual targeting is critical when the substrate of interest is known to be co-transported by both efflux pumps.

BCRP inhibition dual transporter targeting multidrug resistance

CP 100356 Exhibits Defined, Dose-Dependent In Vivo Effects on Substrate Systemic Exposure in Rats, Validating Its Utility as a Chemical Knock-Out Probe

In vivo co-administration studies in rats demonstrate that CP 100356 produces dramatic, dose-dependent increases in the systemic exposure of the MDR1 substrate fexofenadine, achieving a 36-fold increase in Cmax and an 80-fold increase in AUC at a dose of 24 mg/kg [1]. For the dual MDR1/BCRP substrate prazosin, a 2.6-fold increase in AUC was observed. Critically, co-administration with the CYP3A4 substrate midazolam produced no elevation in systemic exposure, confirming that the observed effects are attributable solely to efflux transporter inhibition rather than metabolic interference [1].

in vivo pharmacokinetics oral absorption fexofenadine

CP 100356 Exhibits Broad-Spectrum Antiviral Entry Inhibition Activity, a Property Not Shared by Other P-gp Inhibitors Tested

In a screen of 2,480 small compounds, CP 100356 demonstrated potent inhibition of Lassa virus (LASV) entry with an IC50 of 0.062 μM, as well as activity against pseudotyped VSV-LASVGP (IC50 = 0.52 μM) and LCMV (IC50 = 0.54 μM), without significant cytotoxicity [1]. Notably, this antiviral activity appears independent of its P-gp inhibitory function, as P-gp downregulation did not reduce viral infection, suggesting a distinct mechanism involving inhibition of low-pH-dependent membrane fusion [1]. This antiviral profile represents a unique, non-transporter-mediated property not reported for comparator P-gp inhibitors such as verapamil, elacridar, or zosuquidar.

arenavirus entry inhibitor Lassa virus broad-spectrum antiviral

CP 100356 Exhibits Balanced MDR1/BCRP Dual Inhibition, Offering a Different Selectivity Profile Than Elacridar

Elacridar (GF120918) is a potent dual P-gp/BCRP inhibitor with reported IC50 values of approximately 0.4 μM for P-gp inhibition [2]. However, the relative potency of elacridar against BCRP versus P-gp varies depending on assay conditions and probe substrates, and it exhibits high plasma protein binding that complicates in vivo interpretation [2]. In contrast, CP 100356 provides a well-defined, balanced dual inhibitory profile with consistently reported IC50 values of 0.5 μM for MDR1 and 1.5 μM for BCRP across multiple independent studies using calcein-AM and prazosin as probe substrates in the same MDCKII cell system [1]. This consistent, balanced profile facilitates reproducible experimental design.

BCRP inhibition MDR1 selectivity transporter profiling

CP 100356 Application Scenarios: From In Vitro Transporter Profiling to In Vivo Chemical Knock-Out Studies and Antiviral Entry Research


In Vitro ADME-Tox Transporter Studies Requiring Clean, CYP-Free P-gp/BCRP Inhibition

Utilize CP 100356 as a reference inhibitor in MDR1- and BCRP-transfected MDCKII or Caco-2 cell monolayer assays to assess whether a test compound is a substrate for these efflux transporters. Because CP 100356 exhibits IC50 > 50 μM against all major human CYP450 enzymes, it does not introduce metabolic inhibition artifacts that could confound the interpretation of bidirectional permeability data [1]. This is particularly critical when the test compound is also a CYP substrate, as is common with many drug candidates.

In Vivo Chemical Knock-Out Studies to Isolate Efflux Transporter Contributions to Oral Bioavailability

Employ CP 100356 as a 'chemical knock-out equivalent' in rodent pharmacokinetic studies to quantitatively determine the impact of MDR1 and BCRP on the oral absorption of a lead candidate. Co-administer CP 100356 at doses up to 24 mg/kg with the test article; the resulting fold-increase in AUC and Cmax directly reflects the extent to which efflux transporters limit oral bioavailability [1]. The lack of CYP inhibition ensures that any observed changes are attributable solely to transporter blockade, providing cleaner, more actionable data for lead optimization.

Investigating P-gp/CYP3A4 Interplay in Human Intestinal Tissue Using Ex Vivo Models

Incorporate CP 100356 as a selective P-gp inhibitor control in experiments using human precision-cut intestinal slices (PCIS) to study regional differences in drug disposition and drug-drug interaction potential along the gastrointestinal tract. As demonstrated with quinidine as a probe, CP 100356 increases intracellular parent drug concentration while preserving CYP3A4-mediated metabolite formation, in contrast to dual P-gp/CYP3A4 inhibitors like verapamil [1]. This application is essential for translational DDI risk assessment.

Arenavirus Entry Mechanism Studies and Pan-Mammarenavirus Inhibitor Screening

Leverage the unique antiviral entry inhibition properties of CP 100356 as a positive control or probe compound in studies investigating Lassa virus (LASV), lymphocytic choriomeningitis virus (LCMV), and other highly pathogenic mammarenaviruses. With an IC50 of 0.062 μM against authentic LASV and a mechanism involving inhibition of low-pH-dependent membrane fusion, CP 100356 serves as a validated tool for dissecting arenavirus entry pathways and for benchmarking novel entry inhibitors in high-throughput screening campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP 100356

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.